

Quantum chemical calculations for 4,5-dichloroimidazole

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Compound of Interest

Compound Name: 4,5-Dichloroimidazole

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An In-depth Technical Guide on Quantum Chemical Calculations for **4,5-dichloroimidazole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of **4,5-dichloroimidazole**. This compound is a significant heterocyclic intermediate in the synthesis of pharmaceuticals and agrochemicals. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we can predict molecular geometry, vibrational frequencies, NMR and UV-Vis spectra, and frontier molecular orbital characteristics. These theoretical insights are crucial for understanding the molecule's reactivity, stability, and potential biological activity, thereby accelerating research and development in medicinal chemistry. This document details both the computational methodologies and corresponding experimental protocols, presenting data in a structured format to facilitate direct comparison and validation.

Introduction

Imidazole and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous biologically active compounds and natural products.^{[1][2][3]} The unique electronic structure of the imidazole ring allows it to bind to various enzymes and receptors, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.^{[2][4][5]} The introduction of halogen substituents, as in **4,5-**

dichloroimidazole, can significantly alter the molecule's physicochemical properties, influencing its reactivity and biological efficacy.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-empirical approach to investigate molecules at the atomic level.^[6] These computational methods allow for the prediction of properties that are often challenging or time-consuming to measure experimentally. For **4,5-dichloroimidazole**, theoretical calculations can provide invaluable data on its optimized geometry, electronic landscape, and spectroscopic signatures, complementing experimental findings and guiding the synthesis of novel derivatives with desired therapeutic properties.

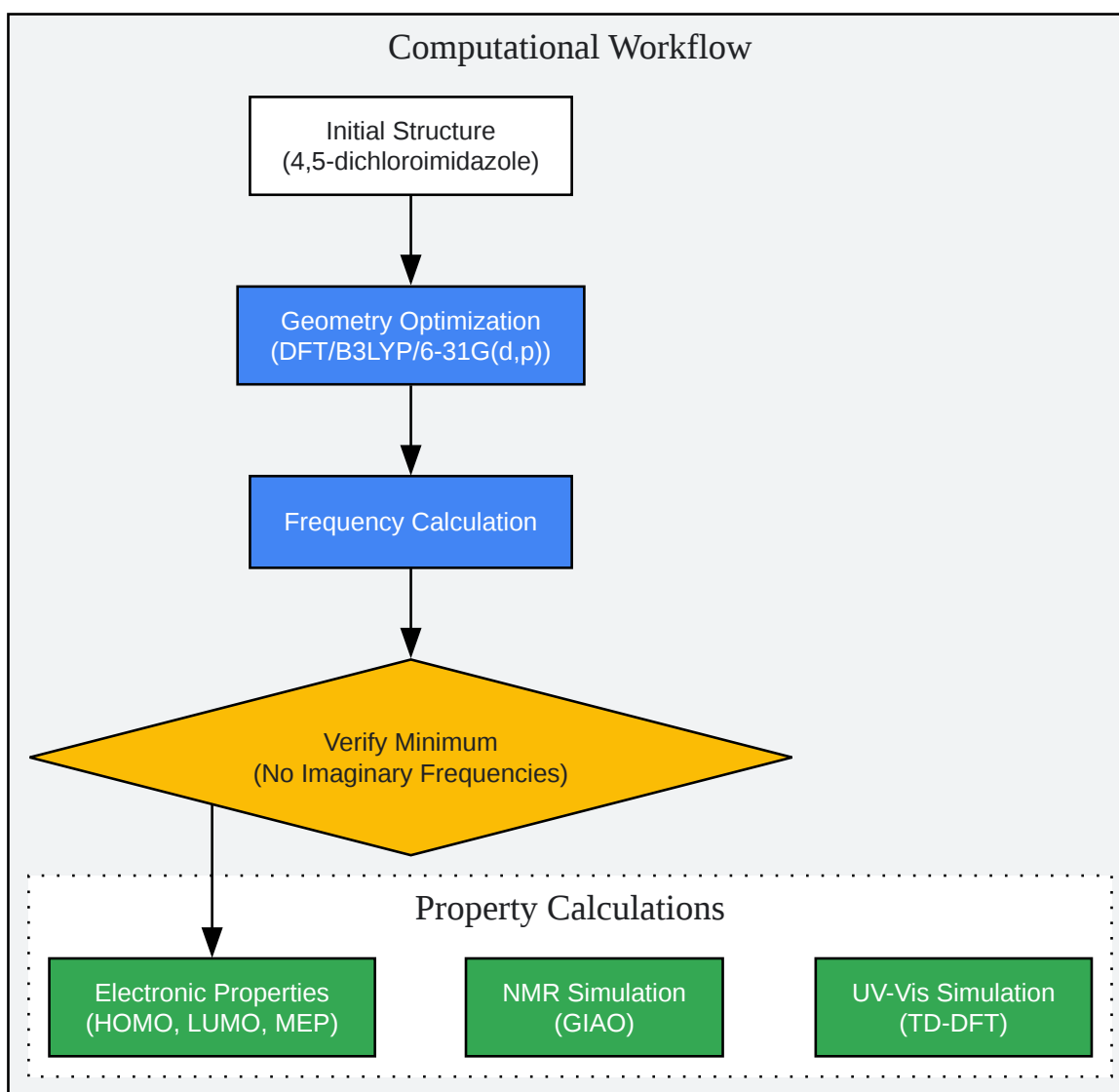
Computational Methodology

The theoretical investigation of **4,5-dichloroimidazole** is typically performed using the Gaussian suite of programs.^[7] A common and effective approach involves the DFT method with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.^[7] The 6-31G(d,p) basis set is generally sufficient for providing a good balance between accuracy and computational cost for this class of molecules.^[7]

Protocol for Quantum Chemical Calculations:

- **Geometry Optimization:** The initial molecular structure of **4,5-dichloroimidazole** is optimized to find the global minimum on the potential energy surface. This step yields the most stable conformation and key geometric parameters.
- **Frequency Analysis:** Vibrational frequencies are calculated for the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.^[8] These theoretical frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental data.
- **Electronic Property Calculation:** Frontier Molecular Orbitals (HOMO and LUMO), their energy gap, and the Molecular Electrostatic Potential (MEP) map are computed to analyze the molecule's electronic distribution, reactivity, and stability.^{[9][10][11]}
- **Spectroscopic Simulation:**

- NMR Spectra: ^1H and ^{13}C NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method.[12]
- UV-Vis Spectra: Electronic absorption spectra are simulated using Time-Dependent DFT (TD-DFT) to predict excitation energies and corresponding absorption wavelengths (λ_{max}).[13][14][15]



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*Computational workflow for **4,5-dichloroimidazole**.*

Results and Discussion

Molecular Geometry

The optimization of the **4,5-dichloroimidazole** structure provides precise bond lengths and angles. These theoretical values serve as a benchmark for comparison with experimental data obtained from techniques like X-ray crystallography, should it become available.

Table 1: Calculated Geometric Parameters for **4,5-dichloroimidazole** (Note: These are representative values based on DFT calculations for similar imidazole structures. Actual values would be obtained from a specific calculation output.)

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
N1-C2	1.375	C5-N1-C2	108.5
C2-N3	1.310	N1-C2-N3	115.0
N3-C4	1.380	C2-N3-C4	105.0
C4-C5	1.370	N3-C4-C5	107.5
C4-Cl1	1.730	N1-C5-C4	104.0
C5-Cl2	1.730	N3-C4-Cl1	126.0
C2-H	1.080	N1-C5-Cl2	127.0

Vibrational Analysis

The calculated vibrational spectrum allows for the assignment of characteristic absorption bands in the experimental FT-IR spectrum. Key vibrations include C-H, N-H, C=N, and C-Cl stretching and bending modes. A comparison between theoretical and experimental frequencies helps validate the computational model.

Table 2: Selected Theoretical vs. Experimental Vibrational Frequencies (cm⁻¹) (Note: Experimental data is based on spectra of similar chloro-imidazole derivatives as direct data for the parent compound is limited.)[\[16\]](#)[\[17\]](#)

Assignment	Calculated (Scaled)	Experimental (Approx.)
N-H stretch	~3150	3100-3200
C-H stretch (aromatic)	~3080	3050-3100
C=N stretch	~1610	1600-1620
C=C stretch	~1550	1540-1560
C-N stretch	~1280	1270-1290
C-Cl stretch	~750	740-760

Electronic Properties

The frontier molecular orbitals, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them ($\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$) is an indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.^{[9][10]}

Table 3: Calculated Electronic Properties of **4,5-dichloroimidazole** (Values are based on a representative DFT calculation.)^[7]

Parameter	Value (eV)
EHOMO	-6.85
ELUMO	-1.20
HOMO-LUMO Gap (ΔE)	5.65
Ionization Potential (I)	6.85
Electron Affinity (A)	1.20
Electronegativity (χ)	4.025
Chemical Hardness (η)	2.825

A Molecular Electrostatic Potential (MEP) map would further reveal the charge distribution, identifying electron-rich (nucleophilic) regions, such as the nitrogen atoms, and electron-deficient (electrophilic) regions.[\[11\]](#)

Spectroscopic Analysis

NMR Spectroscopy: Theoretical ^1H NMR chemical shifts calculated with the GIAO method can be compared to experimental data. For **4,5-dichloroimidazole**, a known spectrum shows a proton signal at 7.733 ppm in DMSO- d_6 .[\[18\]](#) Computational results can validate this assignment and predict ^{13}C shifts.

Table 4: Calculated vs. Experimental ^1H NMR Chemical Shift (ppm)

Proton	Calculated (in DMSO)	Experimental (in DMSO- d_6) [18]
C2-H	~7.80	7.733
N-H	Variable (broad)	Not specified

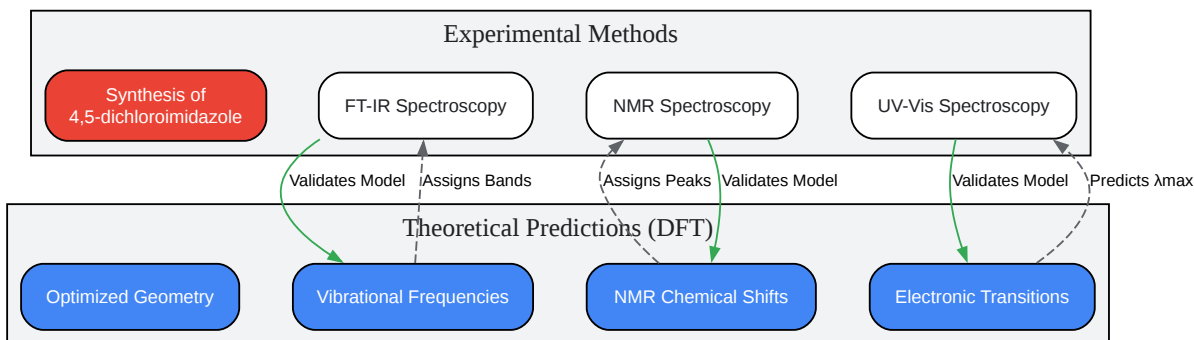
UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions responsible for UV-Vis absorption. The main absorption bands for imidazole derivatives are typically due to $\pi \rightarrow \pi^*$ transitions.[\[19\]](#)

Table 5: Calculated UV-Vis Absorption Wavelengths (λ_{max}) (Representative values based on TD-DFT calculations for similar systems.)[\[14\]](#)

Transition	Calculated λ_{max} (nm)	Oscillator Strength (f)
HOMO \rightarrow LUMO	~260	> 0.1
HOMO-1 \rightarrow LUMO	~235	> 0.1

Experimental Protocols and Validation

Theoretical predictions are most powerful when validated by experimental data. The diagram below illustrates the synergistic relationship between computational and experimental chemistry.



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Correlation between theoretical and experimental data.

Synthesis Protocol

Derivatives of **4,5-dichloroimidazole** can be synthesized through multi-step reactions. A general approach may involve the reaction of appropriate precursors to form the imidazole ring, followed by chlorination or starting from a pre-chlorinated backbone.[20]

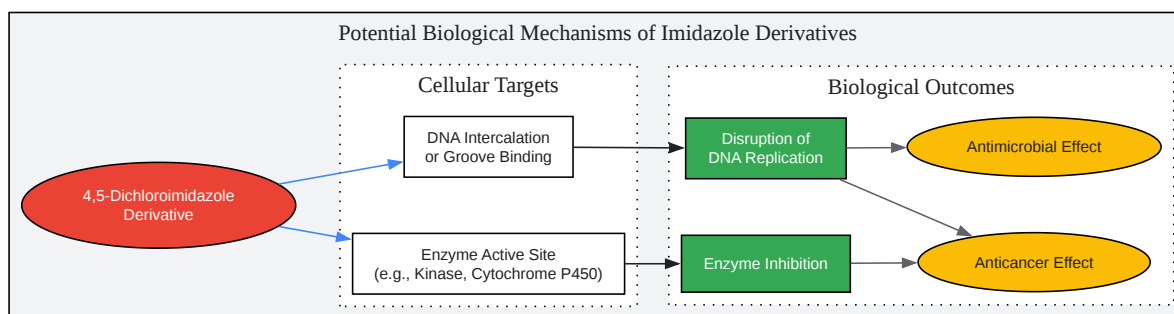
Spectroscopic Characterization

- **FT-IR Spectroscopy:** A sample is prepared as a KBr disc. The spectrum is recorded, typically in the 4000-400 cm^{-1} range, to identify functional groups and compare with the calculated vibrational modes.[\[21\]](#)
- **NMR Spectroscopy:** The compound is dissolved in a deuterated solvent (e.g., DMSO- d_6). ^1H and ^{13}C NMR spectra are recorded on a high-field spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in ppm relative to a standard like TMS.[\[18\]](#)[\[21\]](#)

Biological Relevance and Potential Mechanisms

Imidazole derivatives are known to exhibit a wide range of biological activities, often by interacting with specific enzymes or cellular pathways. Halogenation can enhance these activities. While the specific pathways for **4,5-dichloroimidazole** are a subject for further research, related compounds are known to act as:

- Antimicrobial Agents: By potentially interfering with microbial DNA replication or cell wall synthesis.[4]
- Anticancer Agents: Through mechanisms like enzyme inhibition (e.g., kinases) or inducing apoptosis.[2][5]



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Generalized signaling pathways for imidazole derivatives.

Conclusion

Quantum chemical calculations provide a robust and insightful framework for the study of **4,5-dichloroimidazole**. By employing DFT and TD-DFT methods, it is possible to accurately predict its structural, electronic, and spectroscopic properties. This theoretical data, when validated by experimental results, offers a detailed molecular-level understanding that is essential for rational drug design and the development of new materials. The computational protocols and data presented in this guide serve as a foundation for researchers to explore the chemical behavior of **4,5-dichloroimidazole** and to strategically design novel, high-value derivatives.

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